Cinodine hydrochloride
Description
Cinodine hydrochloride is a glycocin-class antibiotic derived from Nocardia species, notable for its activity against both Gram-positive and Gram‑negative bacteria . It has been utilized in experimental murine infection models, demonstrating efficacy in therapeutic settings. Structurally, it is characterized by its insolubility in water but solubility in ethanol, with a melting point approximately 200°C . Its primary mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication, positioning it as a targeted antibacterial agent .
Properties
CAS No. |
68782-58-1 |
|---|---|
Molecular Formula |
C74H116N24O28 |
Molecular Weight |
1789.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[4-[(E)-3-[3-(4-aminobutylamino)propylamino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl] N-[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamate;[(2R,3S,4R,5R,6R)-6-[4-[(E)-3-[3-(4-aminobutylamino)propylamino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl] N-[(2S,3R,4R,5R)-5-[[(3aR,4S,7S,7aR)-3-carbamoyl-7-hydroxy-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[3,4-d]imidazol-4-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamate |
InChI |
InChI=1S/2C37H58N12O14/c1-17-29(28(53)25(45-33(39)40)31(60-17)61-19-8-5-18(6-9-19)7-10-22(51)44-14-4-13-43-12-3-2-11-38)63-37(57)48-30-24(46-34(41)54)27(52)21(16-58-30)62-32-26-23(20(50)15-59-32)47-36(56)49(26)35(42)55;1-17-29(28(52)26(45-33(39)40)32(59-17)60-19-8-5-18(6-9-19)7-10-22(50)44-14-4-13-43-12-3-2-11-38)63-37(56)49-30-25(47-35(42)54)27(51)21(16-57-30)61-31-24(46-34(41)53)23-20(15-58-31)62-36(55)48-23/h5-10,17,20-21,23-32,43,50,52-53H,2-4,11-16,38H2,1H3,(H2,42,55)(H,44,51)(H,47,56)(H,48,57)(H4,39,40,45)(H3,41,46,54);5-10,17,20-21,23-32,43,51-52H,2-4,11-16,38H2,1H3,(H,44,50)(H,48,55)(H,49,56)(H4,39,40,45)(H3,41,46,53)(H3,42,47,54)/b2*10-7+/t17-,20-,21-,23+,24-,25-,26-,27+,28-,29-,30+,31-,32+;17-,20-,21-,23+,24-,25-,26-,27+,28-,29-,30+,31+,32-/m11/s1 |
InChI Key |
RQOZAAMYXJZOBF-KCPRPGGYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)OC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)OC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)OC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)OC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@H]5[C@H]([C@@H](CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)OC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)OC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N |
Synonyms |
cinodine cinodine hydrochloride cinodine sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Glycocinnapermicidin B
- Source: Also isolated from Nocardia spp., Glycocinnapermicidin B shares a glycocin backbone with this compound .
- Activity : Exhibits antibacterial properties but lacks detailed solubility or melting point data in available literature .
- Application: Used in murine infection models, similar to this compound, though direct comparative efficacy studies are absent .
Comparison with DNA Gyrase Inhibitors
Clorobiocin
- Class : Coumarin-type antibiotic.
- Source : Derived from Streptomyces spp.
- Mechanism: Inhibits DNA gyrase by binding to the ATPase domain, distinct from Cinodine’s interaction site .
- Spectrum: Primarily effective against Gram-positive bacteria, unlike Cinodine’s broader activity .
Gatifloxacin (Sesquihydrate/Mesylate)
Albicidin
- Class : Aryl-cored polyketide.
- Source : Produced by Xanthomonas albilineans.
- Activity: Targets DNA gyrase with picomolar potency, surpassing many synthetic quinolones .
- Limitation: Limited clinical use due to phytotoxicity in plants .
Data Tables: Comparative Properties of this compound and Analogues
Table 2. Mechanistic and Clinical Comparison
| Compound | Target Enzyme | Therapeutic Use | Advantages | Limitations |
|---|---|---|---|---|
| This compound | DNA gyrase | Experimental infections | Broad-spectrum, natural origin | Insolubility in water |
| Clorobiocin | DNA gyrase (ATPase) | Research tool | High specificity | Narrow spectrum, no clinical use |
| Gatifloxacin | DNA gyrase, Topo IV | Tuberculosis, pneumonia | Oral bioavailability, water-soluble | Tendon toxicity, resistance |
| Albicidin | DNA gyrase | Plant pathogen control | Potent activity | Phytotoxicity |
Research Findings and Clinical Implications
- Resistance Profile: Unlike fluoroquinolones (e.g., Gatifloxacin), glycocins like Cinodine show lower resistance rates due to their niche use .
- Synthesis Challenges: Natural sourcing from Nocardia complicates large-scale production compared to synthetic quinolones .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Cinodine hydrochloride, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. Optimization requires iterative testing of reaction parameters (e.g., molar ratios, catalysts, and solvent systems). For example, adjusting reflux time and monitoring intermediates via thin-layer chromatography (TLC) can enhance purity . Post-synthesis, recrystallization using ethanol-water mixtures is recommended for yield improvement. Purity validation should follow pharmacopeial standards using HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR in DMSO-d6 to confirm structural integrity, focusing on amine and aromatic proton shifts .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30) at 1.0 mL/min flow rate for purity assessment .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical compatibility via manufacturer charts) and lab coats .
- Engineering Controls : Use fume hoods for powder handling to minimize inhalation risks .
- Emergency Procedures : Immediate rinsing with water for eye/skin contact; activated charcoal for accidental ingestion .
- Documentation : Maintain training records and SDS access per institutional guidelines .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation products via HPLC-MS .
- Forced Degradation : Test under acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% HO) conditions to identify vulnerable functional groups .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions .
Q. What methodologies resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from preclinical trials, adjusting for variables like dosage forms (tablets vs. injectables) and animal models (rodents vs. primates) .
- In Vitro-In Vivo Correlation (IVIVC) : Compare dissolution profiles with bioavailability data to identify formulation-specific discrepancies .
- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability in metabolism rates .
Q. How can computational modeling complement experimental data to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with NMDA receptors) to predict binding affinities .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic (HOMO/LUMO) and steric parameters with in vitro efficacy data .
- Validation : Cross-check computational predictions with patch-clamp electrophysiology or fluorescence-based assays .
Key Considerations for Advanced Research
- Experimental Design : Prioritize factorial designs (e.g., Box-Behnken) to test multiple variables (pH, temperature, excipients) efficiently .
- Data Contradictions : Address outliers by re-evaluating assay conditions (e.g., buffer ionic strength, cell line viability) .
- Cross-Disciplinary Integration : Combine pharmacological assays with omics (proteomics/metabolomics) to map systemic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
